1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol
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Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol typically involves the reaction of 3,5-dimethylpyrazole with a suitable phenylpropanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated phenylpropanol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Oxidation: Formation of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-one.
Reduction: Formation of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-amine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the phenylpropanol moiety.
1-Phenyl-3,5-dimethylpyrazole: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
2-Phenyl-3,5-dimethylpyrazole:
Uniqueness: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol is unique due to the presence of both the pyrazole ring and the phenylpropanol moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-9-12(2)16(15-11)10-14(3,17)13-7-5-4-6-8-13/h4-9,17H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCWQUSGMYXYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)(C2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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